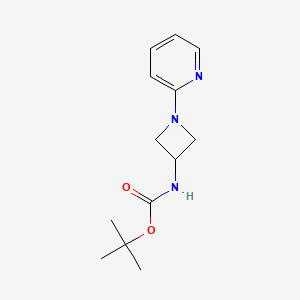

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate

Vue d'ensemble

Description

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is an organic compound with the molecular formula C13H19N3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate typically involves the reaction of azetidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the azetidine nitrogen, followed by nucleophilic substitution with a pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the interactions of azetidine and pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .

Mécanisme D'action

The mechanism of action of tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (1-(thietan-3-yl)azetidin-3-yl)carbamate: Similar in structure but contains a thietane ring instead of a pyridine ring.

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate: Contains a pyridine ring similar to the target compound.

Uniqueness

This compound is unique due to the combination of the azetidine and pyridine rings. This dual functionality allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry .

Activité Biologique

tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a pyridine ring and an azetidine moiety contributes to its reactivity and interaction with various biological targets, making it a candidate for further research in drug development.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.36 g/mol

- IUPAC Name : tert-butyl N-[6-(azetidin-3-ylmethyl)pyridin-2-yl]-N-methylcarbamate

- Canonical SMILES : CC(C)(C)OC(=O)N(C)C1=CC=CC(=N1)CC2CNC2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The azetidine ring can modulate enzyme activity or receptor interactions, while the pyridine component may enhance binding affinity through additional electronic effects. This dual interaction profile suggests potential applications in treating neurological disorders and other conditions influenced by receptor modulation.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains, suggesting its use as an antimicrobial agent.

- Neurological Applications : As a ligand for nicotinic receptors, it may play a role in neuropharmacology, particularly in developing treatments for cognitive disorders.

- Anti-cancer Activity : Compounds with similar structures have shown promise in inhibiting tumor growth, warranting further investigation into this compound's anticancer properties.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

- Neurological Studies : In vitro assays revealed that this compound could enhance synaptic transmission in neuronal cultures, suggesting its utility in addressing cognitive decline associated with neurodegenerative diseases.

- Cancer Research : Investigations into the compound's mechanism revealed its ability to induce apoptosis in cancer cell lines, indicating a pathway for therapeutic development against various malignancies.

Propriétés

IUPAC Name |

tert-butyl N-(1-pyridin-2-ylazetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXNRCWSAHCRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.